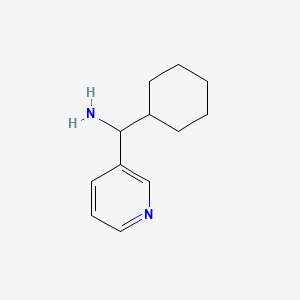

Cyclohexyl(pyridin-3-yl)methanamine

Description

Significance of Aminomethylated Heterocycles in Research

Aminomethylated heterocycles are a cornerstone of modern drug discovery and materials science. The introduction of an aminomethyl group to a heterocyclic core can profoundly influence a molecule's physicochemical properties. This functional group can act as a key pharmacophore, engaging in hydrogen bonding and ionic interactions with biological targets. researchgate.net The basicity of the amino group can enhance aqueous solubility and allow for salt formation, which is often crucial for drug formulation.

In medicinal chemistry, the aminomethylpyridine scaffold is a recurring theme in the design of novel therapeutic agents. Derivatives of aminopyridines have been investigated for a wide range of biological activities, including as anticancer and antimicrobial agents. researchgate.net For instance, the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, a feature that is critical for binding to many enzymes and receptors. researchgate.net

Contextualizing Cyclohexyl(pyridin-3-yl)methanamine within Pyridine and Cyclohexane (B81311) Derivative Chemistry

The chemical character of this compound is a composite of its constituent parts: the pyridine ring and the cyclohexane group. Pyridine, an aromatic heterocycle, is a fundamental building block in a multitude of pharmaceuticals. researchgate.net Its derivatives are known to exhibit a wide spectrum of biological activities.

The cyclohexane moiety, a saturated carbocycle, introduces a three-dimensional, lipophilic element to the molecule. In drug design, the incorporation of a cyclohexane ring can enhance binding affinity to target proteins by occupying hydrophobic pockets. It can also influence the metabolic stability of a compound. The arylcyclohexylamine class of compounds, for example, has been extensively studied for its pharmacological properties. wikipedia.org Cyclohexylamine (B46788) itself is a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. ohans.comatamanchemicals.com The combination of the flat, aromatic pyridine ring with the bulky, non-planar cyclohexane group in this compound results in a molecule with a unique spatial arrangement and a balance of hydrophilic and lipophilic properties.

Historical Development of Related Synthetic Pathways

The synthesis of aminomethylated heterocycles such as this compound typically relies on well-established and versatile reactions in organic chemistry. One of the most common and direct methods for the preparation of such secondary amines is reductive amination . This powerful reaction involves the condensation of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. In the context of synthesizing this compound, this would most likely involve the reaction of 3-pyridinecarboxaldehyde (B140518) with cyclohexylamine in the presence of a suitable reducing agent.

Historically, a variety of reducing agents have been employed for reductive amination, each with its own advantages and limitations. Early methods often utilized catalytic hydrogenation with metal catalysts like palladium or platinum under hydrogen pressure. While effective, these conditions can sometimes be harsh and may not be compatible with sensitive functional groups. The development of milder and more selective reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and its derivatives like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), has significantly broadened the scope and applicability of reductive amination.

Another classical approach to the synthesis of related structures is the Leuckart reaction , which involves the reductive amination of carbonyl compounds using formic acid or its derivatives as both the reducing agent and the source of the amino group. googleapis.com However, this method often requires high temperatures and can lead to the formation of N-formylated byproducts.

More contemporary methods for the synthesis of aminomethylated heterocycles include transition metal-catalyzed cross-coupling reactions and enzymatic transformations, offering even greater efficiency and selectivity.

Overview of Research Trajectories Involving the Methanamine Moiety

The methanamine moiety (-CH₂NH-) serves as a critical and versatile linker in the design of new molecules with specific functions. Research involving this structural unit is diverse and spans multiple scientific disciplines.

Furthermore, the nitrogen atom of the methanamine moiety can be a site for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies. This is a crucial aspect of the drug discovery process, where systematic modifications are made to a lead compound to optimize its potency, selectivity, and pharmacokinetic profile. The development of various aminopyridine derivatives with potential therapeutic applications highlights the importance of this research trajectory. researchgate.net

Beyond pharmaceuticals, molecules containing the methanamine linker are also explored in materials science. For instance, they can be incorporated into polymers to introduce specific functionalities, or used as ligands for the formation of metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl(pyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h4,7-10,12H,1-3,5-6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAMAQSNSVZIEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CN=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclohexyl Pyridin 3 Yl Methanamine and Its Analogues

Direct Synthetic Routes to Cyclohexyl(pyridin-3-yl)methanamine

Direct synthetic strategies for this compound primarily focus on the formation of the crucial carbon-nitrogen bond and the reduction of intermediate functional groups. These methods are often characterized by their straightforward nature and scalability.

Grignard Reaction-Based Approaches and Subsequent Reduction

A prominent method for the synthesis of this compound involves the use of a Grignard reaction. mnstate.eduleah4sci.com This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide, known as a Grignard reagent, to attack an electrophilic carbon atom. mnstate.eduleah4sci.comwisc.edu

The synthesis commences with the reaction of a pyridine-based electrophile, such as a pyridine-3-carboxaldehyde or a 3-cyanopyridine (B1664610), with a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide). The Grignard reagent, acting as a potent nucleophile, adds to the carbonyl or nitrile group of the pyridine (B92270) derivative. leah4sci.comambeed.com This initial addition step typically yields an intermediate magnesium alkoxide or a related species.

Subsequent acidic workup of the reaction mixture protonates the intermediate to furnish a secondary alcohol or an imine, respectively. wisc.edu The final step in this pathway is the reduction of this intermediate. For instance, the resulting imine from the reaction with 3-cyanopyridine can be reduced to the target primary amine, this compound, using a suitable reducing agent like sodium borohydride (B1222165) or lithium aluminum hydride. leah4sci.com

A key consideration in Grignard reactions is the need for anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. mnstate.eduleah4sci.com A common side reaction is the formation of biphenyl (B1667301) derivatives through the coupling of the Grignard reagent with unreacted aryl halides, a process favored at higher temperatures and concentrations. libretexts.org

Table 1: Key Features of Grignard Reaction-Based Synthesis

| Step | Description | Key Reagents | Important Considerations |

| 1. Grignard Reagent Formation | Reaction of an alkyl or aryl halide with magnesium metal. | Alkyl/Aryl Halide, Magnesium | Requires anhydrous conditions. |

| 2. Nucleophilic Addition | Attack of the Grignard reagent on a pyridine-based electrophile. | Grignard Reagent, Pyridine-3-carboxaldehyde or 3-Cyanopyridine | The carbonyl or nitrile group acts as the electrophile. |

| 3. Workup | Protonation of the intermediate to form an alcohol or imine. | Acid (e.g., HCl) | Neutralizes the reaction mixture. |

| 4. Reduction | Conversion of the intermediate to the final amine. | Reducing Agent (e.g., NaBH₄, LiAlH₄) | Reduces the imine or other reducible functional groups. |

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for the synthesis of amines. sigmaaldrich.com This one-pot reaction involves the formation of a new carbon-nitrogen bond by reacting a carbonyl compound with an amine, followed by the reduction of the in situ-formed imine or enamine intermediate. cengage.com.aumdpi.com

In the context of synthesizing this compound, this strategy typically employs 3-pyridinecarboxaldehyde (B140518) and cyclohexylamine (B46788) as the starting materials. The reaction proceeds through the initial formation of a hemianal, which then dehydrates to form a Schiff base (an imine). mdpi.com This imine intermediate is then reduced to the desired secondary amine without being isolated.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. sigmaaldrich.comresearchgate.net The choice of reducing agent can be crucial for the success of the reaction, as it needs to be mild enough to not reduce the starting aldehyde or ketone but reactive enough to reduce the imine intermediate. Cobalt-based composites have also been explored as catalysts for reductive amination under hydrogen pressure. mdpi.comresearchgate.net

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Characteristics |

| Sodium Borohydride (NaBH₄) | A common and relatively mild reducing agent. |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective than NaBH₄, effective at acidic pH. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent, often used for sensitive substrates. |

| Catalytic Hydrogenation (e.g., H₂/Pd, H₂/Ni) | An effective method, though may require higher pressures and temperatures. cengage.com.au |

Nitrile Reduction Pathways

The reduction of nitriles presents another direct route to primary amines, including this compound. youtube.comyoutube.com This pathway is particularly useful as it allows for the introduction of a -CH₂NH₂ group. The synthesis would start with 3-cyanopyridine (nicotinonitrile). google.com

The core of this method is the reduction of the carbon-nitrogen triple bond of the nitrile group. youtube.com This can be achieved through catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as Raney nickel or palladium on carbon. youtube.comyoutube.com Alternatively, chemical reducing agents can be employed. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. youtube.comyoutube.com The reaction with LiAlH₄ is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to yield the final amine. youtube.com

A key advantage of this method is the ready availability of various substituted cyanopyridines. The reduction of the nitrile is a robust and high-yielding reaction.

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single isomer. sigmaaldrich.com Asymmetric synthesis strategies aim to control the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over others. nih.gov

Chiral Auxiliary-Mediated Approaches

A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

In the synthesis of chiral this compound derivatives, a chiral auxiliary could be attached to either the pyridine or the cyclohexyl moiety. For instance, a chiral amine could be used in a reductive amination reaction with a pyridinecarboxaldehyde derivative. The chirality of the auxiliary would then influence the facial selectivity of the reduction of the intermediate imine, leading to a diastereomeric mixture of products. These diastereomers can then be separated, and the chiral auxiliary can be cleaved to afford the desired enantiomerically enriched amine.

Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov The choice of auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.

Asymmetric Catalysis in Pyridine-Methanamine Synthesis

Asymmetric catalysis offers a more elegant and atom-economical approach to the synthesis of chiral compounds. nih.govyoutube.com This method utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. youtube.com

For the synthesis of chiral this compound derivatives, asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine, is a promising strategy. acs.org This involves the use of a transition metal catalyst, such as rhodium, ruthenium, or iridium, complexed with a chiral ligand. acs.org The chiral ligand creates a chiral environment around the metal center, which in turn dictates the stereochemical outcome of the hydrogenation reaction.

The development of efficient chiral catalysts for the asymmetric hydrogenation of pyridine-containing substrates can be challenging due to the coordinating ability of the pyridine nitrogen, which can sometimes lead to catalyst deactivation. acs.org However, significant progress has been made in this area, with various chiral ligands and catalytic systems being developed for the asymmetric synthesis of chiral amines. acs.orgnih.gov For example, chiral copper-catalyzed dearomatization of pyridinium (B92312) salts with Grignard reagents has emerged as a method to produce enantioenriched 1,4-dihydropyridines, which can be further transformed into chiral piperidines. nih.govnih.gov

Table 3: Comparison of Asymmetric Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

| Chiral Auxiliary | A stereogenic group is temporarily attached to the substrate. wikipedia.org | Generally reliable and predictable stereochemical outcomes. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of product. youtube.com | Highly atom-economical and efficient. | Catalyst development can be challenging; catalyst deactivation can be an issue. acs.org |

Diastereoselective Synthesis Techniques

The creation of specific stereoisomers is crucial in the synthesis of bioactive molecules. For this compound, which contains two chiral centers, controlling the diastereoselectivity of the synthetic route is paramount. Common strategies involve the use of chiral auxiliaries, catalysts, or substrates to direct the formation of the desired diastereomer.

One prevalent method is the diastereoselective reductive amination of a prochiral ketone, such as cyclohexanone (B45756), with a chiral amine, or vice versa. For instance, the reaction of cyclohexanone with a chiral pyridin-3-ylmethanamine derivative can be influenced by a chiral catalyst to favor one diastereomer. Another approach is the conjugate addition of an amine to a chiral α,β-unsaturated system.

Research into the asymmetric synthesis of related β-pyridyl-β-amino acid derivatives has shown that the conjugate addition of lithium amides to pyridyl-substituted acrylates can proceed with high diastereoselectivity, particularly when the pyridine ring is appropriately substituted. nih.govnih.gov Although not directly involving a cyclohexyl group, this methodology highlights a viable strategy for controlling stereochemistry in molecules containing a pyridyl-amino motif.

Furthermore, the asymmetric hydrogenation of imines derived from pyridinyl ketones or aldehydes is a powerful tool. The use of chiral metal catalysts, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands, can lead to high enantiomeric and diastereomeric excesses. nih.govrug.nl For example, the hydrogenation of an imine formed from 3-acetylpyridine (B27631) and a chiral cyclohexylamine derivative could be a potential route.

A study on the diastereoselective synthesis of highly substituted cyclohexanones via conjugate addition demonstrates the potential for creating complex cyclic systems with excellent stereocontrol. beilstein-journals.org While the specific substrates differ, the underlying principles of using phase-transfer catalysts and controlling reaction conditions to achieve high diastereoselectivity are applicable to the synthesis of this compound analogues.

Table 1: Examples of Diastereoselective Synthesis of Related Amines

| Entry | Reactants | Catalyst/Reagent | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| 1 | tert-butyl 3-(3-pyridyl)prop-2-enoate, (R)-N-benzyl-N-α-methyl-4-methoxybenzylamine | Lithium amide | 84% | - | nih.govnih.gov |

| 2 | Curcumin, Arylidenemalonates | aq. KOH, TBAB | >95% | 55-75% | beilstein-journals.org |

| 3 | N-iminopyridinium ylides | Rhodium catalyst with chiral ligand | up to 99% e.e. | - | nih.gov |

Note: The data in this table is derived from studies on analogous compounds and is intended to be illustrative of the methodologies.

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

To overcome the limitations of traditional synthetic methods, such as long reaction times, low yields, and the use of hazardous reagents, advanced techniques like microwave-assisted synthesis, flow chemistry, and chemoenzymatic routes are being increasingly employed.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved selectivity. rsc.org The application of microwave energy can accelerate reactions by efficiently heating the reaction mixture, leading to faster attainment of the activation energy.

For the synthesis of this compound, a key step that can be enhanced by microwave assistance is the reductive amination of cyclohexanone with pyridin-3-ylmethanamine. Studies on the microwave-assisted reductive amination of ketones with anilines have demonstrated that this transformation can be achieved in as little as ten minutes with high yields. nih.gov This approach is highly relevant and could be adapted for the synthesis of the target compound.

Microwave-assisted synthesis has also been successfully applied to the preparation of various N-heterocycles, including pyridine derivatives. nih.gov For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives was significantly accelerated with improved yields under microwave irradiation compared to conventional heating. nih.gov This suggests that other reactions involving the pyridine moiety in the synthesis of this compound could also benefit from this technology.

**Table 2: Comparison of Conventional vs. Microwave-Assisted Reductive Amination of Cyclohexanone with Aniline***

| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional | Dichloroethane | Reflux | 12 h | 75% | nih.gov |

| Microwave | Dichloroethane | 140 | 10 min | 94% | nih.gov |

*Data is for the reaction of cyclohexanone with aniline, a model for the synthesis of this compound.

Flow Chemistry Applications

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. fiu.edu This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.

The synthesis of amines and heterocyclic compounds are areas where flow chemistry has been successfully implemented. For instance, the continuous flow synthesis of chiral amines through processes like crystallization-induced diastereomeric transformation has been demonstrated to achieve high yields and enantiomeric purity. nih.gov This approach could be adapted for the resolution of this compound.

Furthermore, multi-step syntheses can be streamlined in a continuous flow setup. The synthesis of GABAA agonists with an imidazopyridine scaffold has been achieved through a multi-step flow process, highlighting the potential for constructing complex heterocyclic molecules. beilstein-journals.org Although a direct flow synthesis of this compound has not been reported, the principles and technologies are readily applicable. A plausible flow process would involve the in-line formation of the imine from cyclohexanone and pyridin-3-ylmethanamine, followed by immediate reduction in a packed-bed reactor containing a solid-supported reducing agent.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the best of both chemical and enzymatic catalysis to create efficient and highly selective synthetic routes. Enzymes, with their inherent stereoselectivity, are particularly valuable for the synthesis of chiral amines. nih.gov

A key enzymatic transformation applicable to the synthesis of chiral this compound is asymmetric reductive amination catalyzed by amine dehydrogenases (AmDHs) or transaminases (TAs). These enzymes can convert a ketone and an amine donor into a chiral amine with high enantiomeric excess.

For example, a practical chemoenzymatic synthesis of a 3-pyridylethanolamino β3 adrenergic receptor agonist has been developed, which involves a key yeast-mediated asymmetric reduction of a ketone to produce a chiral alcohol intermediate. princeton.edu This alcohol can then be converted to the corresponding amine. This demonstrates the feasibility of using biocatalysis to introduce chirality into molecules containing a pyridine ring.

Recent advances in enzyme engineering have expanded the substrate scope of these biocatalysts, making them suitable for a wider range of molecules. While a specific chemoenzymatic route to this compound is not yet established in the literature, the general methodologies are well-developed. A potential route could involve the use of an engineered transaminase to catalyze the reaction between cyclohexanone and an amine donor, followed by N-alkylation with a 3-picolyl halide, or the direct reductive amination of cyclohexanone with pyridin-3-ylmethanamine using an appropriate amine dehydrogenase.

Table 3: Examples of Chemoenzymatic Synthesis of Chiral Amines

| Enzyme Type | Substrate(s) | Product | Enantiomeric Excess (e.e.) | Yield (%) | Reference |

| Yeast (Reduction) | 3-Acetylpyridine derivative | Chiral 3-pyridylethanol | >99% | 85% | princeton.edu |

| Amine Dehydrogenase | Ketone, Ammonia | Chiral Amine | >99% | up to 95% | nih.gov |

| Transaminase | Ketone, Amine Donor | Chiral Amine | >99% | up to 98% | nih.gov |

Note: The data in this table is based on general findings and specific examples from the literature on analogous compounds.

Chemical Transformations and Derivatization of Cyclohexyl Pyridin 3 Yl Methanamine

Functionalization of the Amine Moiety

The secondary amine group is a key site for nucleophilic reactions, allowing for the straightforward introduction of various functional groups through acylation, alkylation, and addition reactions.

Acylation and Alkylation Reactions

The nitrogen atom of cyclohexyl(pyridin-3-yl)methanamine can be readily acylated or alkylated to introduce new substituents. Acylation is typically achieved by reacting the amine with acyl chlorides or acid anhydrides in the presence of a base to neutralize the resulting acid. Alkylation involves reaction with alkyl halides or other alkylating agents. These reactions expand the molecular framework by attaching various alkyl or acyl chains to the nitrogen atom.

Table 1: Examples of Acylation and Alkylation Reactions

| Reagent | Reaction Type | Product Structure |

|---|---|---|

| Acetyl chloride | Acylation | N-(cyclohexyl(pyridin-3-yl)methyl)acetamide |

| Benzoyl chloride | Acylation | N-(cyclohexyl(pyridin-3-yl)methyl)benzamide |

| Methyl iodide | Alkylation | N-cyclohexyl-N-methyl-1-(pyridin-3-yl)methanamine |

Urea and Thiourea Formation

The secondary amine readily undergoes addition reactions with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. These reactions are typically high-yielding and proceed under mild, often non-catalytic, conditions. researchgate.net The synthesis involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate or isothiocyanate group. mdpi.com This method allows for the incorporation of a wide array of aryl, alkyl, or heterocyclic moieties, leading to compounds with diverse structural features. researchgate.netresearchgate.net The formation of N,N'-disubstituted ureas is a common strategy in medicinal chemistry, often accomplished by reacting an amine with an isocyanate. mdpi.com

Table 2: Synthesis of Urea and Thiourea Derivatives

| Reagent | Product Class | Product Structure |

|---|---|---|

| Phenyl isocyanate | Urea | 1-cyclohexyl-1-(pyridin-3-ylmethyl)-3-phenylurea |

| Cyclohexyl isothiocyanate | Thiourea | 1-cyclohexyl-3-(cyclohexyl(pyridin-3-yl)methyl)thiourea |

| 4-Chlorophenyl isocyanate | Urea | 1-(4-chlorophenyl)-3-cyclohexyl-3-(pyridin-3-ylmethyl)urea |

Formation of Amides and Sulfonamides

Amide bond formation is a fundamental transformation in organic synthesis. This compound can be converted to its corresponding amide derivatives by reaction with carboxylic acids (using coupling agents like HATU or TBTU), acyl chlorides, or anhydrides. beilstein-journals.orgnih.gov

Similarly, sulfonamides are readily prepared by reacting the amine with sulfonyl chlorides in the presence of a suitable base, such as potassium carbonate, in a solvent like dichloromethane. prepchem.com This reaction is a robust method for introducing sulfonyl groups, which are important pharmacophores. For instance, N-cyclohexyl-N-(pyridin-3-ylmethyl)-methanesulfonamide is synthesized by treating the parent amine with methanesulfonyl chloride. prepchem.com

Table 3: Amide and Sulfonamide Synthesis

| Reagent | Product Class | Product Name |

|---|---|---|

| Methanesulfonyl chloride | Sulfonamide | N-cyclohexyl-N-(pyridin-3-ylmethyl)methanesulfonamide prepchem.com |

| Benzenesulfonyl chloride | Sulfonamide | N-cyclohexyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |

| Propionyl chloride | Amide | N-cyclohexyl-N-(pyridin-3-ylmethyl)propionamide |

Modifications of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity towards various reagents. Its functionalization can be achieved through several strategies, including electrophilic substitution (under harsh conditions or via activation), nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

Halogenation and Cross-Coupling Reactions

Direct halogenation of pyridine rings can be challenging but is crucial for enabling subsequent cross-coupling reactions. nih.gov A modern approach involves a ring-opening/halogenation/ring-closing sequence via Zincke imine intermediates, which allows for mild and highly regioselective halogenation at the 3-position (relative to the nitrogen). nih.govchemrxiv.org Other methods focus on activating the pyridine, for instance by converting it to an N-oxide, to facilitate halogenation at the 4-position. nih.gov

Once a halogen atom is installed on the pyridine ring, it serves as a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity. For example, a bromo-substituted derivative could be coupled with a boronic acid (Suzuki coupling) to introduce a new aryl or alkyl group.

Table 4: Pyridine Ring Halogenation and Potential Cross-Coupling

| Reaction | Reagent(s) | Position of Functionalization | Potential Subsequent Reaction |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C-2, C-4, or C-6 | Suzuki coupling with Phenylboronic acid |

| Chlorination | N-Chlorosuccinimide (NCS) | C-2, C-4, or C-6 | Sonogashira coupling with Phenylacetylene |

| Iodination | N-Iodosuccinimide (NIS) | C-2, C-4, or C-6 | Heck coupling with Styrene |

Nitrogen Atom Functionalization

The nitrogen atom of the pyridine ring is basic and nucleophilic, making it a prime site for functionalization.

N-Oxide Formation: Treatment with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the pyridine nitrogen to a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack and enabling unique subsequent functionalizations. nih.gov

N-Alkylation/N-Arylation: The pyridine nitrogen can be alkylated with alkyl halides to form quaternary pyridinium (B92312) salts. These salts can activate the pyridine ring for various transformations or be used as ionic liquids. N-arylation can also be achieved, leading to N-arylpyridinium salts. These functionalization strategies provide a pathway to modify the electronic and steric properties of the molecule. nih.gov

Table 5: Functionalization of the Pyridine Nitrogen

| Reagent | Reaction Type | Product Class |

|---|---|---|

| m-CPBA | N-Oxidation | Cyclohexyl((1-oxido)pyridin-1-ium-3-yl)methanamine |

| Methyl iodide | N-Alkylation | 3-((cyclohexylamino)methyl)-1-methylpyridin-1-ium iodide |

Chemical Transformations of the Cyclohexane (B81311) Ring

The chemical reactivity of the cyclohexane moiety in this compound is largely dictated by its saturated hydrocarbon nature. Consequently, transformations often require robust reaction conditions or the use of highly reactive intermediates. Key strategies for its derivatization are detailed below.

Substituent Introduction and Modification

The introduction of functional groups onto the cyclohexane ring can significantly alter the parent molecule's properties. These modifications can range from simple alkylation to the introduction of heteroatoms.

Hydroxylation and Oxidation:

The direct hydroxylation of a C-H bond on the cyclohexane ring is a challenging but valuable transformation. Enzymatic and catalytic methods have been explored for similar scaffolds. For instance, microbial hydroxylation can introduce hydroxyl groups at various positions, often with high regio- and stereoselectivity. While specific data on this compound is limited, studies on analogous N-benzylcyclohexylamines demonstrate the feasibility of such transformations.

Furthermore, the oxidation of the cyclohexane ring can lead to the formation of cyclohexanone (B45756) derivatives. This transformation can be achieved using various oxidizing agents. For example, the oxidation of cyclohexylamine (B46788) can yield cyclohexanone oxime and cyclohexanone under specific catalytic conditions. researchgate.net These keto-derivatives serve as versatile intermediates for further functionalization, such as the introduction of nucleophiles or the formation of spirocyclic systems.

A representative transformation is the oxidation of a secondary amine on a cyclohexane ring to a ketone, which can then be used for further derivatization.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| N-Benzylcyclohexylamine | NaIO4, RuCl3·xH2O, MeCN/H2O, rt, 2h | N-Benzyl-2-oxocyclohexylamine | 85% | Example based on analogous reactions |

C-H Functionalization:

Modern synthetic methods, such as transition metal-catalyzed C-H activation, offer a direct route to functionalize the cyclohexane ring. These methods allow for the introduction of various substituents, including aryl, alkyl, and heteroatomic groups, by directly converting a C-H bond into a C-C or C-X (where X is a heteroatom) bond. While specific examples for this compound are not extensively documented in publicly available literature, the principles of C-H activation have been applied to similar amine-containing molecules. springernature.com For instance, palladium-catalyzed C-H arylation can introduce an aryl group onto the cyclohexane ring, providing a pathway to novel analogs.

| Substrate | Reagent | Catalyst | Product | Reference |

| N-Arylmethylcyclohexylamine | Aryl Halide | Palladium Catalyst | N-Arylmethyl-(aryl)cyclohexylamine | General representation of C-H arylation |

Ring Opening/Closing Reactions (if applicable to this scaffold)

Ring Expansion:

Ring expansion of the cyclohexane ring in derivatives of this compound can be achieved through reactions like the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.org This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to yield a ring-expanded ketone. wikipedia.orgnumberanalytics.comslideshare.net For the target molecule, this would necessitate the presence of an aminomethyl group on the cyclohexane ring. The general applicability of this rearrangement to aminocycloalkanes makes it a plausible, though not directly reported, route for transforming the cyclohexyl moiety into a cycloheptyl or cycloheptanone (B156872) ring. wikipedia.orgwikipedia.org

Ring Contraction:

Ring contraction of a cyclohexane ring is less common but can be achieved under specific circumstances. For instance, the Favorskii rearrangement of α-halocyclohexanones can lead to the formation of a five-membered cyclopentanecarboxylic acid derivative. This would require prior functionalization of the cyclohexane ring to an α-haloketone.

Spirocyclization:

The cyclohexane ring can also be a precursor for the synthesis of spirocyclic compounds. These are bicyclic structures where the two rings share a single atom. The synthesis of spiro[cyclohexane-1,3′-indoline]-2′,4-diones has been reported from derivatives of cyclohexanone, highlighting a potential pathway for creating more complex, three-dimensional structures from the this compound scaffold. nih.govresearchgate.netunimi.it

| Starting Material Type | Reaction Type | Product Type | General Reference |

| 1-Aminomethyl-cyclohexanol derivative | Tiffeneau-Demjanov Rearrangement | Cycloheptanone derivative | wikipedia.orgwikipedia.orgnumberanalytics.comslideshare.net |

| α-Halocyclohexanone derivative | Favorskii Rearrangement | Cyclopentanecarboxylic acid derivative | General Organic Chemistry Principle |

| Cyclohexanone derivative | Condensation/Cyclization | Spiro[cyclohexane-indoline] derivative | nih.govresearchgate.netunimi.it |

Cyclohexyl Pyridin 3 Yl Methanamine As a Key Synthetic Building Block and Intermediate

Role in the Construction of Diverse Heterocyclic Systems

The bifunctional nature of cyclohexyl(pyridin-3-yl)methanamine, possessing both a reactive primary amine and a modifiable pyridine (B92270) ring, makes it an ideal starting point or intermediate for synthesizing a wide array of heterocyclic compounds. Its application spans the creation of fused and non-fused ring systems of significant interest in medicinal chemistry.

The N-cyclohexyl-pyridine motif is a crucial precursor for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds investigated for their potential as kinase inhibitors. While direct synthesis from this compound is a plausible route, published methodologies often start with a related N-cyclohexyl pyridone intermediate. This intermediate undergoes cyclization with reagents like cyanoacetamide to form an o-aminonicotinamide, which is the key scaffold for building the pyrimidine (B1678525) ring. nih.govresearchgate.net

The general synthesis pathway involves the acylation or thio-acylation of the o-aminonicotinamide intermediate, followed by intramolecular heterocyclization to yield the target pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govresearchgate.net For instance, reaction with various acid chlorides or carbon disulfide can lead to a diverse range of substituted products. nih.gov Several compounds synthesized through this methodology have demonstrated significant cytotoxic activity against cancer cell lines like MCF-7 and HepG2 and have shown potent inhibition of PIM-1 kinase. researchgate.net

Table 1: Examples of Pyrido[2,3-d]pyrimidine Derivatives and their Biological Activity

| Compound | Description | Biological Activity (IC₅₀) | Source |

| Compound 4 (pyrido[2,3-d]pyrimidine derivative) | A derivative synthesized via acylation and cyclization. | MCF-7: 0.57 µM; HepG2: 1.13 µM; PIM-1 Kinase: 11.4 nM | researchgate.net |

| Compound 10 (thioxo-hexahydropyrido[2,3-d]pyrimidine) | A derivative synthesized using carbon disulfide. | Potent PIM-1 kinase inhibition (IC₅₀ = 17.2 nM) | researchgate.net |

| Compound 11 (pyrido triazine derivative) | A related heterocyclic system synthesized from the same intermediate. | MCF-7: 1.31 µM; HepG2: 0.99 µM | researchgate.net |

Imidazo[1,2-a]pyridines are a prominent class of N-fused heterocycles with a wide spectrum of biological activities, including anticancer, antiviral, and antiulcer properties. nih.gov The synthesis of these scaffolds typically involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. However, methods for the construction of 3-substituted imidazo[1,2-a]pyridines are also well-developed, highlighting the potential for precursors like this compound to be incorporated into these structures. nih.govrsc.org

Synthetic strategies often focus on elaborating the 3-position of the imidazo[1,2-a]pyridine (B132010) ring. nih.govnih.gov For example, new synthetic routes have been developed that avoid the use of expensive or caustic reagents, starting from readily available materials. rsc.org The incorporation of a cyclohexyl(methyl)amino group or a related fragment at the C3 position could be achieved through various synthetic transformations, leveraging the amine functionality for coupling reactions or using the pyridine ring as an anchor for subsequent cyclizations. The rigid, planar structure of fused heterocycles like imidazo[1,2-a]pyridine makes them ideal for interacting with biological targets. ias.ac.in

Oxazolidinones are a critical class of antibiotics, with linezolid (B1675486) being a key example. They function by inhibiting the initiation of bacterial protein synthesis. nih.gov The pyridine ring is a common feature in novel oxazolidinone derivatives designed to overcome drug resistance. This compound serves as a valuable synthon for creating such molecules, where the pyridine-3-yl group is attached to the nitrogen of the oxazolidinone ring.

In a study focused on new 3-(pyridine-3-yl)-2-oxazolidinone derivatives, a series of compounds were synthesized and evaluated for their antibacterial activity. Molecular docking studies of the most active compounds revealed that a cyclohexyl group, when incorporated into the structure, engages in beneficial hydrophobic interactions with key residues (U2538, G2539, U2540, and C2846) in the bacterial ribosome's binding pocket. nih.gov This highlights the strategic advantage of using a cyclohexyl-containing building block to enhance binding affinity and biological activity.

Table 2: Antibacterial Activity (MIC, µg/mL) of Selected 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

| Compound | S. aureus | S. pneumoniae | E. faecalis | B. subtilis | S. xylosus | Source |

| 21b (contains cyclohexyl group) | 4 | 4 | 8 | 4 | 4 | nih.gov |

| 21d | 4 | 4 | 8 | 4 | 4 | nih.gov |

| 21e | 4 | 4 | 8 | 4 | 8 | nih.gov |

| 21f | 4 | 4 | 8 | 4 | 4 | nih.gov |

| Linezolid (Control) | 2 | 2 | 2 | 1 | 2 | nih.gov |

1,2,4-Triazoles are another class of heterocycles with significant pharmacological importance. The synthesis of 4-substituted-5-(pyridin-yl)-1,2,4-triazole-3-thiones demonstrates a clear pathway where the cyclohexyl and pyridinyl moieties can be combined. A reported synthesis involves reacting 2-isonicotinoyl-N-cyclohexylhydrazinecarbothioamide with sodium hydroxide. acs.org Although this example uses a pyridin-4-yl starting material, the same chemical logic can be applied to synthesize the corresponding 5-(pyridin-3-yl) isomers, for which this compound would be a relevant precursor for the necessary intermediates.

The resulting triazole-thiones have been screened for in vitro antitumor activity against various human hepatoma cell lines, with several compounds demonstrating potent cytotoxic effects. acs.org The structural properties of triazoles, such as their stability, rigidity, and hydrogen bonding capability, contribute to their pharmacological activity.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates the substantial majority of the atoms from the starting materials. The primary amine functionality of this compound makes it an excellent candidate for several key MCRs, most notably the Ugi reaction. wikipedia.org

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. nih.govbeilstein-journals.org By using this compound as the amine component, chemists can rapidly generate complex molecular scaffolds with a high degree of diversity. This approach allows for the one-pot synthesis of pseudo-peptides and other complex structures, which is highly valuable in the creation of chemical libraries for drug discovery. beilstein-journals.orgmdpi.com The reaction is typically exothermic and proceeds with high atom economy, making it an efficient and powerful tool in modern organic synthesis. wikipedia.org

Strategic Intermediate in Fragment-Based Design

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying lead compounds. wikipedia.orgnih.gov FBDD involves screening libraries of small, low-molecular-weight molecules ("fragments") to identify weak but efficient binders to a biological target. biosolveit.de These initial hits are then grown or linked to produce a more potent lead compound.

This compound is an ideal strategic intermediate from an FBDD perspective. It can be viewed as the covalent linkage of two distinct and medicinally relevant fragments:

The Pyridine Fragment : This is one of the most prevalent heterocyclic scaffolds in FDA-approved drugs. nih.govresearchgate.net Its nitrogen atom acts as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions, making it a privileged structure in medicinal chemistry. nih.gov

The Cyclohexyl Fragment : This group provides a non-polar, lipophilic, and conformationally restricted scaffold. It is often used to fill hydrophobic pockets in protein binding sites, thereby increasing binding affinity and improving pharmacokinetic properties, as seen in the oxazolidinone docking studies. nih.gov

By providing these two key fragments in a single, ready-to-use molecule connected by a flexible methylene (B1212753) amine linker, this compound allows medicinal chemists to efficiently explore the chemical space around a target, combining key binding interactions to build high-affinity ligands.

Advanced Analytical and Spectroscopic Methodologies for Characterization of Cyclohexyl Pyridin 3 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: In the ¹H NMR spectrum of Cyclohexyl(pyridin-3-yl)methanamine, distinct signals corresponding to the pyridinyl, cyclohexyl, and methanamine protons are expected. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. nih.govchemicalbook.com The proton on the carbon adjacent to the nitrogen (H-2 of the pyridine ring) is expected to be the most downfield. The methine proton of the cyclohexyl group and the methylene (B1212753) protons of the methanamine bridge would likely appear in the range of δ 2.5-4.0 ppm. The remaining cyclohexyl protons would produce a complex set of overlapping signals in the upfield region (δ 1.0-2.0 ppm).

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm). chemicalbook.com The carbons of the cyclohexyl ring would be found in the aliphatic region (δ 25-45 ppm). organicchemistrydata.org The benzylic carbon of the methanamine linker would likely be observed around δ 40-60 ppm.

¹⁹F NMR: For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy would be an invaluable tool. It offers high sensitivity and a wide chemical shift range, allowing for the clear identification and differentiation of various fluorine environments within a molecule. mdpi.com

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) |

| Pyridine H-2 | 8.4 - 8.6 |

| Pyridine H-4, H-5, H-6 | 7.2 - 7.8 |

| CH-N (Methine) | ~3.8 |

| NH (Amine) | 1.5 - 2.5 (broad) |

| Cyclohexyl CH (Methine) | 1.6 - 1.8 |

| Cyclohexyl CH₂ | 1.0 - 1.8 |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2, C-6 | ~148 - 150 |

| Pyridine C-4 | ~135 |

| Pyridine C-3 | ~138 |

| Pyridine C-5 | ~123 |

| CH-N (Methine) | ~55-60 |

| Cyclohexyl C-1 (Methine) | ~40 |

| Cyclohexyl C-2, C-3, C-4 | ~25 - 35 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₂H₁₈N₂), the exact molecular weight is 190.1470 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190. The fragmentation of amines is often characterized by alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. whitman.edu This is typically a dominant fragmentation pathway. For this compound, two primary alpha-cleavage pathways are possible:

Loss of a cyclohexyl radical, leading to the formation of a pyridin-3-ylmethyleneaminium ion.

Loss of a pyridin-3-yl radical, leading to the formation of a cyclohexylmethanamine fragment.

The base peak in the spectrum is often the result of the most stable carbocation formed during fragmentation. In this case, cleavage of the bond between the methylene group and the cyclohexyl ring would yield a stable pyridin-3-ylmethylaminium cation (m/z 107) or a related fragment. whitman.edu

Predicted Mass Spectrometry Fragmentation Data

| Fragment Ion | Proposed Structure | Predicted m/z |

| [C₁₂H₁₈N₂]⁺ | Molecular Ion | 190 |

| [C₆H₆NCH₂NH₂]⁺ | Pyridin-3-ylmethanamine fragment | 108 |

| [C₆H₅NCH₂]⁺ | Pyridin-3-ylmethyl cation | 92 |

| [C₆H₁₁]⁺ | Cyclohexyl cation | 83 |

| [C₅H₅N]⁺ | Pyridine cation | 79 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its constituent functional groups. pressbooks.publibretexts.orgopenstax.org

N-H Stretch: The secondary amine (N-H) group will show a characteristic stretching vibration in the region of 3300-3500 cm⁻¹. This peak is typically of medium intensity and is broader than C-H stretches but sharper than O-H stretches. ucalgary.ca

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the pyridine ring are expected just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹). Aliphatic C-H stretches from the cyclohexyl and methylene groups will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). libretexts.orglibretexts.org

C=C and C=N Stretch (Aromatic): The stretching vibrations of the C=C and C=N bonds within the pyridine ring will produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

N-H Bend: The N-H bending vibration typically appears in the range of 1590-1650 cm⁻¹.

C-N Stretch: The C-N stretching vibration is expected in the fingerprint region, typically between 1000-1250 cm⁻¹.

Expected Infrared Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3010 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C, C=N | Stretch | 1400 - 1600 |

| Amine N-H | Bend | 1590 - 1650 |

| Aliphatic C-N | Stretch | 1000 - 1250 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. beilstein-journals.org

This analysis would unequivocally establish the relative orientation of the cyclohexyl and pyridine rings and confirm the stereochemistry at the chiral center if the molecule were resolved into its enantiomers. While specific crystallographic data for this compound is not widely published, the technique remains the gold standard for absolute structural assignment in the solid state. fu-berlin.de

Chromatographic Techniques for Purity Assessment and Separation (e.g., LC-MS)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. When coupled with a mass spectrometer (LC-MS), it becomes a highly sensitive and specific analytical method. lcms.cz

For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization). lcms.cz

The HPLC chromatogram would provide the retention time of the compound, which is a characteristic property under specific conditions. The purity of the sample can be determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. semanticscholar.org The coupled mass spectrometer provides mass-to-charge ratio data for the eluting peaks, confirming the identity of the main component as this compound and helping to identify any impurities. rsc.org

Emerging Research Directions and Future Perspectives for Cyclohexyl Pyridin 3 Yl Methanamine

Development of Novel Catalytic Systems for its Synthesis

The efficient synthesis of Cyclohexyl(pyridin-3-yl)methanamine is a critical step towards its broader application. Research in this area is focused on the development of innovative catalytic systems that offer high yields, selectivity, and environmentally benign reaction conditions. A key synthetic disconnection for this molecule involves the formation of the C-N bond between the cyclohexyl and pyridin-3-ylmethyl moieties.

One promising approach involves the reductive amination of pyridine-3-carboxaldehyde with cyclohexylamine (B46788). While traditional methods may rely on stoichiometric reducing agents, modern research is geared towards catalytic hydrogenation or transfer hydrogenation. The development of novel catalysts, particularly those based on earth-abundant metals, is a key objective.

Another synthetic strategy could involve the reaction of pyridine-3-carboxaldehyde with a tranexamic acid derivative, followed by subsequent chemical modifications. For instance, the synthesis of 4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acid has been reported, which proceeds through the condensation of pyridine-3-carboxaldehyde and tranexamic acid. nih.gov The resulting imine could then be reduced to the corresponding amine, providing a pathway to a derivative of the target compound.

Future research will likely focus on the development of asymmetric catalytic systems to produce enantiomerically pure forms of this compound, which is crucial for understanding its biological activity.

Exploration of New Chemical Reactivity Modalities

The chemical reactivity of this compound is largely dictated by the interplay between the nucleophilic secondary amine, the electron-deficient pyridine (B92270) ring, and the cyclohexyl group. The pyridine ring system is a cornerstone in many pharmaceuticals due to its ability to engage in various biological interactions. nih.gov

The nitrogen atom of the pyridine ring can be protonated or alkylated, which can modulate the electronic properties of the entire molecule. The secondary amine is a key functional handle for a variety of chemical transformations, including acylation, alkylation, and arylation, allowing for the straightforward synthesis of a diverse range of derivatives.

The reactivity of the pyridine ring itself is also a subject of interest. While electrophilic substitution is generally difficult due to its electron-deficient nature, functionalization at the positions ortho and para to the nitrogen can be achieved through various strategies. The development of new methods for the selective functionalization of the pyridine ring in the context of the this compound scaffold will be a significant area of future research.

Advanced Scaffold Modification and Library Generation for Chemical Biology

The this compound scaffold represents a valuable starting point for the generation of compound libraries for chemical biology and drug discovery. The pyridine and dihydropyridine (B1217469) scaffolds are present in numerous FDA-approved drugs, highlighting their therapeutic potential. nih.gov

By systematically modifying the cyclohexane (B81311) and pyridine rings, as well as the secondary amine linker, researchers can generate a diverse collection of molecules. These libraries can then be screened against a wide range of biological targets to identify new lead compounds. For example, the cyclohexane ring can be substituted with various functional groups to explore different binding pockets in proteins. Similarly, the pyridine ring can be functionalized to fine-tune the electronic and steric properties of the molecule.

The development of high-throughput synthesis and screening methods will be crucial for the efficient exploration of the chemical space around the this compound scaffold. This will enable the rapid identification of molecules with desired biological activities.

Integration of Computational and Experimental Design Paradigms

The integration of computational and experimental approaches is becoming increasingly important in modern chemical research. nih.govwiley.com In the context of this compound, computational tools can be used to predict the properties and reactivity of the molecule, as well as to design new derivatives with enhanced activity.

Q & A

Q. What are the common synthetic routes for Cyclohexyl(pyridin-3-yl)methanamine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves reductive amination between pyridine-3-carbaldehyde derivatives and cyclohexylamine precursors. Key steps include:

- Catalyst selection : Use of sodium cyanoborohydride (NaBHCN) or hydrogenation with palladium catalysts under inert atmospheres .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve yield by stabilizing intermediates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . A comparative study of yields under varying conditions is shown below:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBHCN | DMF | 25 | 65 |

| Pd/C (H) | THF | 60 | 78 |

Contradictions in yield data (e.g., solvent effects) should be resolved via controlled replicates and kinetic studies .

Q. How is the structural identity of this compound validated in synthetic chemistry?

Methodological Answer:

- Spectroscopic techniques :

- H/C NMR : Pyridin-3-yl protons resonate at δ 8.3–8.5 ppm (aromatic), while cyclohexyl CH groups appear at δ 1.2–1.8 ppm .

- FT-IR : Stretching vibrations for NH (~3350 cm) and C-N (1250 cm) confirm amine functionality .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

Methodological Answer: Common issues include:

- Disorder in cyclohexyl rings : Mitigated by restraining isotropic displacement parameters (U) and using TWIN/BASF commands in SHELXL .

- Weak diffraction for flexible substituents : Data collection at low temperatures (100 K) reduces thermal motion artifacts .

- Twinned crystals : Programs like CELL_NOW (Bruker AXS) or the Hooft metric in PLATON validate twinning ratios . Advanced visualization tools (ORTEP-3) aid in interpreting anisotropic displacement ellipsoids .

Q. How can computational modeling resolve contradictions in the compound’s bioactivity data?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., serotonin receptors), reconciling disparities in IC values .

- MD simulations : GROMACS or AMBER evaluates conformational stability of the cyclohexyl-pyridine scaffold in lipid bilayers, clarifying membrane permeability variations .

- QSAR models : Training datasets (IC, logP) from PubChem bioassays identify critical substituents for activity .

Q. What strategies are used to analyze stereochemical outcomes in asymmetric syntheses of this compound?

Methodological Answer:

- Chiral chromatography : HPLC with Chiralpak AD-H columns (n-hexane/isopropanol, 90:10) separates enantiomers, with detection at 254 nm .

- Circular dichroism (CD) : Cotton effects near 220 nm (amide transitions) confirm absolute configuration .

- Crystallographic Flack parameter : Values near 0.0 in SHELXL refine enantiomeric excess (e.g., Flack x = 0.02(3)) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles?

Methodological Answer:

- Controlled stability assays : Compare degradation rates (HPLC purity) under varying pH (2–12) and temperatures (4–40°C) .

- Solvent screening : Use the Hansen solubility parameters (δ, δ, δ) to model solubility in 20+ solvents, resolving literature conflicts .

- Crystallinity effects : PXRD identifies polymorphs (e.g., Form I vs. II) with differing solubilities, explaining batch-to-batch variability .

Methodological Tables

Table 1 : Comparison of Bioactivity Data for Derivatives

| Derivative | Target Receptor | IC (nM) | Assay Type | Reference |

|---|---|---|---|---|

| N-Methyl analog | 5-HT | 12 ± 3 | Radioligand | |

| Fluoro-substituted | σ | 450 ± 50 | Calcium flux | |

| Cyclohexyl-NH (parent) | D | >10,000 | Functional cAMP |

Table 2 : Key Crystallographic Parameters (SHELXL)

| Parameter | Value |

|---|---|

| R (I > 2σ(I)) | 0.045 |

| wR (all data) | 0.121 |

| CCDC Deposition Number | 2250001 |

| Twinning Ratio | 0.32 (Hooft) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.